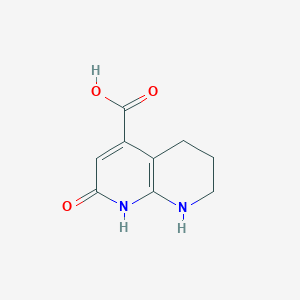

2-Hydroxy-5,6,7,8-tetrahydro-1,8-naphthyridine-4-carboxylic acid

Description

Properties

IUPAC Name |

2-oxo-5,6,7,8-tetrahydro-1H-1,8-naphthyridine-4-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N2O3/c12-7-4-6(9(13)14)5-2-1-3-10-8(5)11-7/h4H,1-3H2,(H,13,14)(H2,10,11,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FFSVSEGXPNZITR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=C(NC1)NC(=O)C=C2C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

194.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2225136-95-6 | |

| Record name | 2-hydroxy-5,6,7,8-tetrahydro-1,8-naphthyridine-4-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Hydroxy-5,6,7,8-tetrahydro-1,8-naphthyridine-4-carboxylic acid typically involves multi-step reactions. One common method includes the cyclization of appropriate precursors under acidic or basic conditions. For instance, the Friedländer reaction, which involves the condensation of 2-aminonicotinaldehydes with ketones, can be employed to synthesize naphthyridine derivatives . Additionally, catalytic hydrogenation and cyclization reactions are often utilized to achieve the desired tetrahydro structure .

Industrial Production Methods

Industrial production of this compound may involve scalable synthetic routes that ensure high yield and purity. Techniques such as microwave-assisted synthesis and continuous flow chemistry can be employed to enhance the efficiency of the production process . These methods not only reduce reaction times but also minimize the use of hazardous reagents, making the process more environmentally friendly.

Chemical Reactions Analysis

Types of Reactions

2-Hydroxy-5,6,7,8-tetrahydro-1,8-naphthyridine-4-carboxylic acid undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form quinoline derivatives.

Reduction: Reduction reactions can convert the naphthyridine ring to its fully saturated form.

Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups onto the naphthyridine ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and catalysts like palladium on carbon (Pd/C) for hydrogenation reactions . Reaction conditions often involve refluxing in solvents like ethanol or acetic acid to facilitate the desired transformations.

Major Products Formed

The major products formed from these reactions include quinoline derivatives, fully saturated naphthyridines, and various substituted naphthyridine compounds. These products can exhibit different chemical and biological properties, making them valuable for further research and applications .

Scientific Research Applications

Chemical Properties and Structure

The molecular formula of 2-hydroxy-5,6,7,8-tetrahydro-1,8-naphthyridine-4-carboxylic acid is with a specific structure that contributes to its biological activity. The compound features a naphthyridine core that is known for its versatility in medicinal applications.

Antimicrobial Activity

Research has indicated that derivatives of 2-hydroxy-5,6,7,8-tetrahydro-1,8-naphthyridine-4-carboxylic acid exhibit antimicrobial properties. A study demonstrated that modifications to the naphthyridine structure could enhance its efficacy against various bacterial strains. The mechanism of action is believed to involve interference with bacterial DNA synthesis pathways .

Anticancer Potential

The compound has been investigated for its potential as an anticancer agent. In vitro studies showed that certain derivatives can induce apoptosis in cancer cells by activating specific pathways related to cell death. This suggests a promising avenue for developing new cancer therapeutics based on this scaffold .

Neuroprotective Effects

Recent studies have highlighted the neuroprotective effects of 2-hydroxy-5,6,7,8-tetrahydro-1,8-naphthyridine-4-carboxylic acid in models of neurodegenerative diseases. The compound appears to mitigate oxidative stress and inflammation in neuronal cells, suggesting potential for treating conditions such as Alzheimer's disease .

Modulation of Receptors

The compound has been shown to act as a modulator of certain neurotransmitter receptors, including glutamate receptors. This modulation can influence synaptic plasticity and may have implications for treating mood disorders and schizophrenia .

Synthesis and Derivative Development

The synthesis of 2-hydroxy-5,6,7,8-tetrahydro-1,8-naphthyridine-4-carboxylic acid has been optimized through various methods aimed at improving yield and purity. A notable approach involves asymmetric synthesis techniques that allow for the production of enantiomerically pure compounds suitable for biological testing .

Case Study 1: Antimicrobial Activity Assessment

A series of experiments conducted on modified naphthyridine derivatives demonstrated significant antibacterial activity against Gram-positive and Gram-negative bacteria. The most effective compounds were identified through minimum inhibitory concentration (MIC) assays .

Case Study 2: Neuroprotective Mechanism Investigation

In a model of oxidative stress-induced neuronal damage, treatment with 2-hydroxy-5,6,7,8-tetrahydro-1,8-naphthyridine-4-carboxylic acid resulted in reduced cell death and improved cell viability compared to controls. This study provided insights into the mechanisms by which the compound exerts its protective effects .

Mechanism of Action

The mechanism of action of 2-Hydroxy-5,6,7,8-tetrahydro-1,8-naphthyridine-4-carboxylic acid involves its interaction with specific molecular targets. For instance, it can inhibit certain enzymes or receptors, leading to the modulation of biological pathways. The exact molecular targets and pathways depend on the specific application and the functional groups present on the compound .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The pharmacological and physicochemical properties of naphthyridine derivatives are highly influenced by substituent positions, saturation patterns, and functional groups. Below is a detailed comparison with key analogues:

Structural and Physicochemical Properties

*Molecular weight inferred from structural similarity to .

Key Observations:

- Substituent Position : The position of hydroxyl (-OH) groups significantly impacts solubility and bioavailability. For example, the C2-hydroxy target compound may exhibit different hydrogen-bonding interactions compared to the C4-hydroxy analogue .

- Halogenation : Chlorinated derivatives (e.g., ) show increased molecular weight and lipophilicity, which could enhance membrane permeability but reduce aqueous solubility.

Biological Activity

2-Hydroxy-5,6,7,8-tetrahydro-1,8-naphthyridine-4-carboxylic acid is a compound of interest due to its potential biological activities. This article reviews its structural properties, biological activities, and relevant research findings.

Structural Information

- Molecular Formula : CHNO

- SMILES : C1CC2=C(NC1)NC(=O)C=C2C(=O)O

- InChIKey : FFSVSEGXPNZITR-UHFFFAOYSA-N

Biological Activity Overview

Research on 2-hydroxy-5,6,7,8-tetrahydro-1,8-naphthyridine-4-carboxylic acid is limited; however, related naphthyridine derivatives have demonstrated various biological activities:

- Anticancer Properties : Naphthyridine derivatives are reported to exhibit significant anticancer effects. For example, compounds with similar structures showed cytotoxic effects against various cancer cell lines including prostate and breast cancer cells. The most potent derivatives displayed IC values in the low micromolar range .

- Anti-inflammatory Effects : Some derivatives have shown strong inhibitory effects on nitric oxide production in macrophage cell lines. This suggests potential anti-inflammatory properties that could be explored further for therapeutic applications .

- Antimicrobial Activity : Certain naphthyridine compounds have exhibited antimicrobial effects against bacterial and fungal strains. For instance, studies have indicated growth inhibition rates against Fusarium species and Bacillus cereus at specific concentrations .

Case Study 1: Anticancer Activity

A study focusing on structurally related compounds revealed that naphthyridine derivatives could induce apoptosis in cancer cells through various mechanisms such as:

- Cell Cycle Arrest : Inducing G1 phase arrest by downregulating cyclins and CDKs.

- Apoptotic Pathways : Activation of caspases leading to programmed cell death .

| Compound | Cell Line | IC (µg/mL) | Mechanism |

|---|---|---|---|

| Aaptamine | HeLa | 10.47 | Apoptosis induction |

| Canthin-6-one | DU145 | 1.58 | Cell cycle arrest |

Case Study 2: Anti-inflammatory Activity

Research on anti-inflammatory properties indicated that certain naphthyridine derivatives inhibited lipopolysaccharide-induced nitric oxide production in RAW 264.7 macrophages with IC values ranging from 7.73 to 15.09 μM .

Mechanistic Insights

The mechanisms through which these compounds exert their biological effects include:

Q & A

Basic Research Questions

Q. What are the key synthetic steps for preparing 1,8-naphthyridine-4-carboxylic acid derivatives?

- Methodology : The Gould-Jacobs reaction is central to synthesizing the core scaffold. Steps include:

Condensation : Reacting 2-aminopyridine with ethoxy methylene malonate to form diethyl 2-((pyridine-2-ylamino)methylene) malonate.

Cyclization : Refluxing in phenoxy ether to yield ethyl 4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylate.

N-Alkylation : Using sodium hydride in anhydrous DMF with alkyl chlorides to introduce substituents.

Hydrolysis : Treating with 10% aqueous NaOH to obtain the carboxylic acid derivatives.

Purification involves column chromatography (methanol:chloroform, 10:40) and characterization via FTIR, NMR, and mass spectrometry .

Q. How are structural and purity analyses conducted for these derivatives?

- Analytical Workflow :

- Thin-Layer Chromatography (TLC) : Monitors reaction progress using silica G plates and a CHCl:MeOH (4:1) solvent system.

- Spectroscopy :

- IR : Confirms functional groups (e.g., carbonyl at ~1700 cm).

- NMR : Identifies aromatic protons (e.g., signals at δ 8.02–9.11 ppm for naphthyridine protons).

- Mass Spectrometry : Validates molecular weight (e.g., molecular ion peak at m/z 390.2 for a derivative) .

Q. What in silico tools predict the drug-likeness of these compounds?

- Approach : Pre-synthesis ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) predictions are performed using tools like SwissADME or ProTox-II. Parameters include:

- Lipophilicity (LogP) : Optimal range: -2 to 5.

- Water Solubility (LogS) : > -4 for acceptable bioavailability.

- PASS Analysis : Predicts pharmacological activity (e.g., antihistaminic or antitumor potential) .

Advanced Research Questions

Q. How can synthetic routes be optimized to improve yields of 5,6,7,8-tetrahydro-substituted derivatives?

- Experimental Design :

- Catalysis : Test ionic liquids (e.g., Friedlander reaction catalysts) to enhance cyclization efficiency.

- Solvent Screening : Compare polar aprotic solvents (DMF, DMSO) for alkylation steps.

- Temperature Gradients : Optimize reflux conditions (e.g., 80–120°C) to minimize side products.

- Factorial Design : Use a 2 factorial approach to evaluate interactions between variables (temperature, solvent, catalyst) .

Q. How to resolve contradictions between in silico ADMET predictions and experimental bioactivity data?

- Case Study : If a compound with favorable LogP (~3.5) shows poor solubility in vitro:

Solubility Enhancement : Introduce hydrophilic groups (e.g., morpholine, piperazine) via coupling reactions.

Salt Formation : Synthesize hydrochloride salts (e.g., 6-amino-5,6,7,8-tetrahydronaphthalene-2-carboxylic acid hydrochloride) to improve aqueous solubility.

In Vitro Validation : Use Caco-2 cell assays to reassess permeability .

Q. What strategies elucidate structure-activity relationships (SAR) for antitumor activity?

- SAR Framework :

- Core Modifications : Compare 1,8-naphthyridine-3-carboxylic acid vs. 1,6-naphthyridine derivatives.

- Substituent Effects :

- Electron-Withdrawing Groups (e.g., -CN at position 4): Enhance DNA intercalation (IC values < 10 µM).

- Hydrophobic Substituents (e.g., 4-methylphenyl): Improve membrane penetration.

- In Vivo Testing : Evaluate tumor regression in xenograft models for lead compounds .

Methodological Notes

- Contradiction Management : Discrepancies between predicted and observed bioactivity may arise from unaccounted protein binding or metabolic pathways. Use molecular dynamics simulations to assess target binding .

- Advanced Characterization : For ambiguous NMR signals, employ -DEPT or 2D-COSY spectra .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.